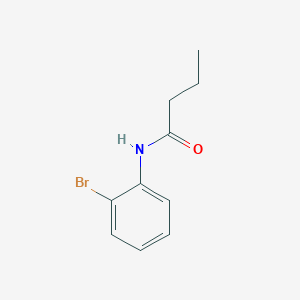

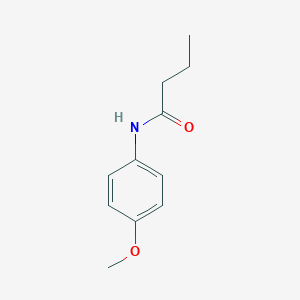

![molecular formula C5H9NO3S B182679 (S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide CAS No. 132635-95-1](/img/structure/B182679.png)

(S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

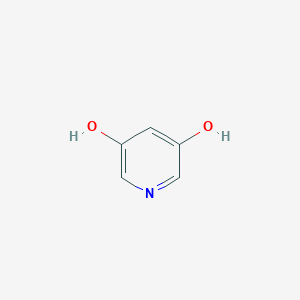

“(S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide” is a chemical compound with the molecular formula C5H9NO3S and a molecular weight of 163.2 g/mol. It is a type of oxadiazole, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom .

Synthesis Analysis

Oxadiazoles, including “this compound”, have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms .Physical and Chemical Properties Analysis

The physical form of “this compound” is solid . The flash point is not applicable, indicating that it does not have a temperature at which it can ignite in air .Scientific Research Applications

Alkaloid Compounds Isolation

Alkaloid compounds related to (S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide were isolated from Glyciozyma antarctica (PI12), a psychrophilic yeast. This research emphasizes the isolation and structural elucidation of these compounds using chromatography and spectroscopy techniques, contributing to the understanding of psychrophilic yeast biochemistry (Rosandy et al., 2016).

Synthesis and Structural Analysis

The compound has been utilized in synthesizing functionalized pyrroles via thermal extrusion of sulfur dioxide from pyrrolo[1,2-c]thiazole-2,2-dioxides and in creating various heterocyclic compounds. This research demonstrates its role in the synthesis of N-vinylpyrroles and C-vinylpyrroles, which have potential applications in the development of novel chemical entities (Pinho e Melo et al., 2005).

Antitumor and Antibiotic Agent Analogs

The compound's derivatives have been produced as analogs of antitumor, antibiotic, and DNA-interactive pyrrolo[2,1-c][1,4]benzodiazepines. These analogs, such as tetrazolo-fused and 1,2,4-oxadiazolo systems, are significant in developing novel antitumor agents and exploring their therapeutic potentials (Hemming et al., 2014).

Asymmetric Synthesis in Natural Products

It has been used in the asymmetric synthesis of natural pyrrolizidine products, highlighting its utility in the modular approach to complex natural product synthesis. This research demonstrates its role in developing diastereoselective synthesis methods, crucial for producing bioactive compounds (Tang & Pyne, 2003).

Functionalization and Cycloaddition Reactions

This compound's derivatives have been efficiently synthesized and subjected to various chemical reactions, including C-H bond functionalization and cycloaddition, to afford a range of structurally diverse analogues. Such studies are critical in medicinal chemistry for creating new molecules with potential therapeutic applications (Gabbutt et al., 2021).

Cytotoxic Activity in Novel Azole and Azine Systems

Novel series of derivatives based on this compound have been synthesized and evaluated for their cytotoxic activity. These studies are essential in discovering new compounds with potential anticancer properties (Azab, Aly, & Gobouri, 2017).

Future Directions

Oxadiazoles, including “(S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide”, have established their potential for a wide range of applications. They have been utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds . The future research directions involving these compounds could further explore these applications.

Properties

IUPAC Name |

(3aS)-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-c]oxathiazole 1,1-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3S/c7-10(8)6-3-1-2-5(6)4-9-10/h5H,1-4H2/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFFHPXGNIIMFHE-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2COS(=O)(=O)N2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2COS(=O)(=O)N2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80631659 |

Source

|

| Record name | (3aS)-Tetrahydro-1H,3H-1lambda~6~-pyrrolo[1,2-c][1,2,3]oxathiazole-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132635-95-1 |

Source

|

| Record name | (3aS)-Tetrahydro-1H,3H-1lambda~6~-pyrrolo[1,2-c][1,2,3]oxathiazole-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

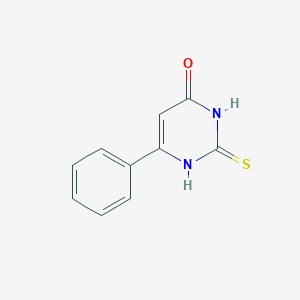

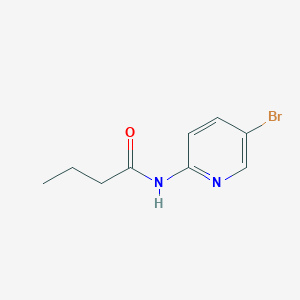

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide](/img/structure/B182608.png)

![N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B182620.png)

![3-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B182621.png)